5-hidroxi-2-metil-1H-indol-3-carbaldehído

Descripción general

Descripción

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Aplicaciones Científicas De Investigación

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Análisis Bioquímico

Biochemical Properties

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be oxidized to indole-3-carboxylic acid and can undergo condensation reactions with nitromethane . These interactions are essential for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Cellular Effects

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, they can act as receptor agonists at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity .

Molecular Mechanism

The molecular mechanism of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a receptor agonist at the aryl hydrocarbon receptor, leading to the production of interleukin-22 . This interaction plays a vital role in maintaining mucosal homeostasis and barrier function in the intestines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anticancer and anti-inflammatory properties . At high doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as tryptophanase, which converts tryptophan into indole and subsequently into other bioactive compounds . These metabolic pathways are crucial for the compound’s biological activity and its role in various physiological processes.

Transport and Distribution

The transport and distribution of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives can be transported across cell membranes and distributed to various tissues, where they exert their biological effects .

Subcellular Localization

The subcellular localization of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with its target biomolecules and its overall biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted indole derivatives.

Mecanismo De Acción

The mechanism of action of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which modify its structure and activity .

Comparación Con Compuestos Similares

Similar Compounds

1H-Indole-3-carbaldehyde: Shares the indole core structure but lacks the hydroxyl and methyl groups.

5-Hydroxy-1H-indole-3-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.

Uniqueness

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and potential biological activities compared to other indole derivatives .

Actividad Biológica

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde (5-H2MIC) is an indole derivative that has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

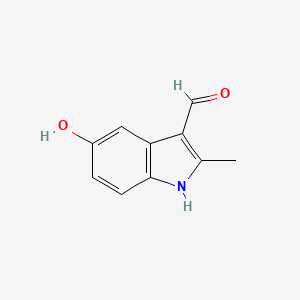

Chemical Structure and Properties

5-H2MIC is characterized by the presence of a hydroxyl group at the 5-position and a carbaldehyde group at the 3-position of the indole ring. Its molecular formula is , with a molecular weight of approximately 161.16 g/mol. The unique substitution pattern enhances its reactivity and biological activity compared to other indole derivatives.

Reactivity and Metabolism

The compound participates in various biochemical reactions, including:

- Oxidation : Converts to indole-3-carboxylic acid.

- Reduction : Produces alcohols.

- Substitution : Forms various substituted indole derivatives.

These transformations are crucial for its role in biological systems and potential applications in medicinal chemistry.

Enzyme Interactions

5-H2MIC has been shown to inhibit key enzymes such as:

- Protein Kinase C (PKC) : Involved in cell signaling and proliferation.

- Acetylcholinesterase (AChE) : Plays a role in nerve impulse transmission.

Inhibition of these enzymes suggests potential therapeutic implications for cancer and neurodegenerative diseases .

Anticancer Activity

Research indicates that 5-H2MIC exhibits significant anticancer properties. It induces apoptosis in various cancer cell lines through modulation of cell signaling pathways. For instance, studies have shown that it can inhibit tumor growth in animal models when administered at specific dosages .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in cellular models, potentially reducing inflammation through inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the exact mechanisms involved.

5-H2MIC's mechanism involves binding interactions with biomolecules, leading to changes in gene expression and enzyme activity. It acts as an agonist at the aryl hydrocarbon receptor (AhR), which is implicated in various biological processes, including immune response modulation.

Research Applications

5-H2MIC has several applications across various fields:

- Chemistry : Serves as a precursor for synthesizing complex molecules.

- Biology : Investigated for antioxidant, antimicrobial, and anticancer properties.

- Medicine : Explored for therapeutic potential against diseases like cancer and neurodegenerative disorders.

Data Summary

The following table summarizes key findings related to the biological activity of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Reduces inflammation | |

| Enzyme inhibition | Inhibits PKC and AChE | , |

| Antimicrobial | Active against various pathogens |

Case Studies

- In Vivo Tumor Studies : In experiments using immunodeficient mice implanted with human cancer cell lines, administration of 5-H2MIC led to significant inhibition of tumor growth, indicating its potential as an effective anticancer agent .

- Inflammatory Response Modulation : A study demonstrated that treatment with 5-H2MIC reduced levels of inflammatory markers in a cellular model of inflammation, supporting its role as an anti-inflammatory agent.

Propiedades

IUPAC Name |

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXIOENIXSKBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649294 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412021-98-8 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.